

# 6-Aminopicolinonitrile: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: 6-Aminopicolinonitrile

Cat. No.: B1332374

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An In-depth Technical Guide on the Core Properties and Synthetic Applications of **6-Aminopicolinonitrile**

This technical guide provides a comprehensive overview of **6-aminopicolinonitrile**, a key heterocyclic building block in contemporary pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, presents its quantitative data in a structured format, and outlines a critical experimental protocol for its application in the synthesis of antiviral agents.

## Core Molecular and Physicochemical Data

**6-Aminopicolinonitrile**, also known by its synonyms 6-amino-2-pyridinecarbonitrile and 2-amino-6-cyanopyridine, is a substituted pyridine derivative. Its core structure is central to the synthesis of various complex heterocyclic systems.

The fundamental molecular and physicochemical properties of **6-aminopicolinonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub>	
Molecular Weight	119.12 g/mol	
CAS Number	370556-44-8	
IUPAC Name	6-aminopyridine-2-carbonitrile	
Physical Form	Solid	
Purity	≥97% (Typical)	
Storage Conditions	4°C, protect from light, store under inert gas	
Topological Polar Surface Area (TPSA)	62.7 Å <sup>2</sup>	
LogP (Computed)	0.53548	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	3	
Rotatable Bonds	0	

## Application in Pharmaceutical Synthesis: The Remdesivir Intermediate

**6-Aminopicolinonitrile** has gained significant attention for its role as a crucial starting material in the synthesis of the antiviral drug Remdesivir (GS-5734). Remdesivir is a prodrug of a nucleoside analog, GS-441524, which acts as a broad-spectrum antiviral agent by inhibiting viral RNA-dependent RNA polymerase. The core heterocyclic structure of GS-441524, a pyrrolo[2,1-f]triazin-4-amine, is constructed from **6-aminopicolinonitrile**.

The following experimental protocol outlines a synthetic route to a key intermediate in the synthesis of the pyrrolo[2,1-f]triazine nucleus, starting from **6-aminopicolinonitrile**. This pathway is a critical component in the overall synthesis of Remdesivir.

## Experimental Protocol: Synthesis of a Pyrrolo[2,1-f][3][5][6]triazine Intermediate

This protocol is based on established synthetic strategies for pyrrolo[2,1-f]triazine derivatives, which form the core of the Remdesivir intermediate GS-441524.

Objective: To synthesize a substituted pyrrolo[2,1-f]triazine from **6-aminopicolinonitrile**.

Materials:

- **6-Aminopicolinonitrile**
- A suitable pyrrole derivative (e.g., a 2-substituted pyrrole)
- Reagents for N-amination (e.g., O-(diphenylphosphinyl)hydroxylamine or hydroxylamine-O-sulfonic acid)
- Reagents for cyclization (e.g., formamidine acetate)
- Anhydrous solvents (e.g., THF, Formamide)
- Sodium hydride (NaH)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

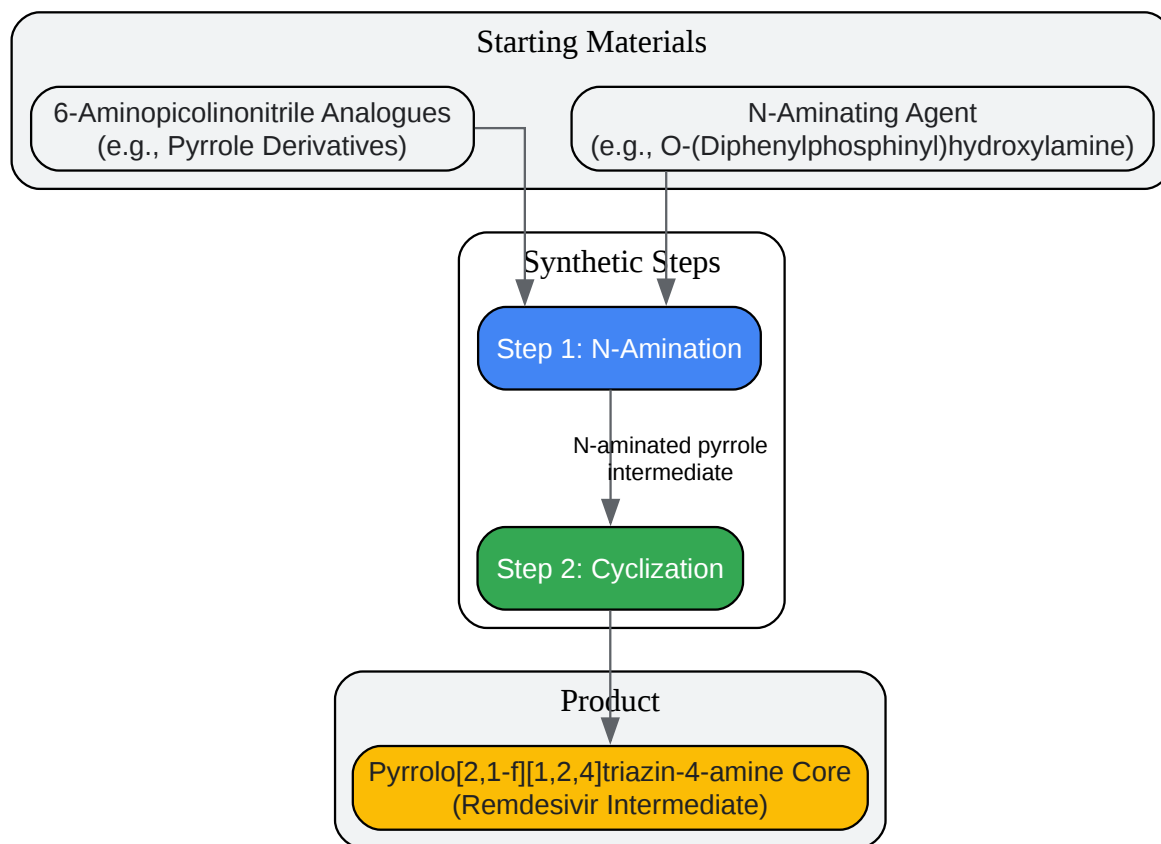
- N-Amination of a Pyrrole Derivative:
  - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen pyrrole derivative in an appropriate anhydrous solvent.
  - Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH) portion-wise.
  - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

- Cool the reaction mixture back to 0 °C and add a solution of the N-aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) in the same anhydrous solvent dropwise.
- Allow the reaction to proceed at room temperature overnight.
- Quench the reaction carefully with water and extract the product with a suitable organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminated pyrrole intermediate. Purify by column chromatography if necessary.
- Cyclization with an Amidine Reagent:
  - Combine the N-aminated pyrrole intermediate and formamidine acetate in a flask.
  - Add a high-boiling point solvent such as formamide.
  - Heat the reaction mixture at an elevated temperature (e.g., 165 °C) for several hours, monitoring the reaction progress by TLC.
  - Upon completion, cool the reaction mixture to room temperature.
  - Pour the mixture into water to precipitate the crude product.
  - Collect the solid by filtration, wash with water, and dry under vacuum.
  - Recrystallize or purify the crude product by column chromatography to obtain the desired pyrrolo[2,1-f]triazin-4-amine derivative.

This synthetic pathway highlights the utility of **6-aminopicolinonitrile** and related structures in constructing complex heterocyclic systems that are of significant interest in medicinal chemistry.

## Mandatory Visualizations

The following diagrams illustrate the logical relationships in the synthetic workflow described above.



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Caption: Synthetic workflow for the Pyrrolo[2,1-f]triazine core.



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Caption: Role of **6-Aminopicolinonitrile** in drug development.

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